4-Butylsulfanylquinazoline

Anticancer Quinazoline SAR Prostate cancer

Systematic SAR campaigns require precise alkylthio chain variants-close analogs are not functionally interchangeable. 4-Butylsulfanylquinazoline (CAS 6956-61-2) provides the essential n-butyl data point in the C2-C5 activity series. - Validated IC50: 8.1 μM against PC3 prostate cancer cells (MTT assay) - Enables definition of non-monotonic SAR vs. propyl (1.8 μM) and pentyl (8.7 μM) analogs - Ideal as mid-range control for assay calibration & quinazoline library validation

Molecular Formula C12H14N2S
Molecular Weight 218.32 g/mol
CAS No. 6956-61-2
Cat. No. B15195083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butylsulfanylquinazoline
CAS6956-61-2
Molecular FormulaC12H14N2S
Molecular Weight218.32 g/mol
Structural Identifiers
SMILESCCCCSC1=NC=NC2=CC=CC=C21
InChIInChI=1S/C12H14N2S/c1-2-3-8-15-12-10-6-4-5-7-11(10)13-9-14-12/h4-7,9H,2-3,8H2,1H3
InChIKeyPIBVCPOZVCQALQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Butylsulfanylquinazoline Identity & Physicochemical Profile


4-Butylsulfanylquinazoline (CAS 6956-61-2; also named 4-butylthioquinazoline or NSC 65058) is a heterocyclic small molecule belonging to the 4-alkylthioquinazoline subclass, characterized by a quinazoline core with a butylthio substituent at the 4-position [1]. Its molecular formula is C12H14N2S, with a molecular weight of 218.32 g/mol, a computed XLogP3 of 3.1, a topological polar surface area of 51.1 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. Computed density is 1.15 g/cm³, with a boiling point of 359.7°C at 760 mmHg and a flash point of 171.3°C [2]. The compound is documented in the PubChem database (CID 248338) and serves as a scaffold for structure-activity relationship (SAR) studies in medicinal chemistry and agrochemical research [3].

Why 4-Butylsulfanylquinazoline Cannot Be Substituted by Analogs


Within the 4-alkylthioquinazoline series, antiproliferative potency against PC3 prostate cancer cells exhibits pronounced sensitivity to alkyl chain length, with IC50 values varying by more than fourfold between the n-propyl (3c, 1.8 μM) and n-butyl (3d, 8.1 μM) substituents [1]. This non-linear SAR profile means that even close structural analogs—including those differing by a single methylene unit—cannot be assumed functionally interchangeable. Substituting 4-butylsulfanylquinazoline with a shorter-chain analog may alter potency in unintended directions, while substitution with a longer-chain analog (e.g., n-pentyl derivative 3f, 8.7 μM) yields only marginal recovery relative to the propyl optimum [1]. For researchers conducting SAR expansion, hit validation, or building focused libraries around the 4-thioether pharmacophore, compound identity precision is essential to maintain experimental consistency and data reproducibility [2].

4-Butylsulfanylquinazoline Differentiation Evidence


Butyl vs. Propyl Potency in PC3 Cells

In a head-to-head MTT assay evaluation, the n-butyl analog 3d (4-butylsulfanylquinazoline) exhibited an IC50 of 8.1 μM against PC3 prostate cancer cells, while the n-propyl analog 3c (4-propylthioquinazoline) showed a substantially lower IC50 of 1.8 μM under identical conditions [1]. This 4.5-fold difference in potency arises solely from the difference in alkyl chain length (butyl vs. propyl) at the 4-thioether position, with the n-propyl substituent conferring the optimal antiproliferative activity within the evaluated series [1].

Anticancer Quinazoline SAR Prostate cancer

Butyl vs. Ethyl Potency in PC3 Cells

Within the same MTT assay panel, 4-butylsulfanylquinazoline (3d, IC50 8.1 μM) demonstrated approximately 1.45-fold lower antiproliferative potency than the ethyl-substituted analog 3a (IC50 5.6 μM) against PC3 prostate cancer cells [1]. The ethyl analog, while more potent than the butyl derivative, still falls short of the propyl analog 3c (1.8 μM), confirming a non-monotonic chain-length-activity relationship [1].

Anticancer Quinazoline SAR Prostate cancer

PC3 Selectivity Over Bcap37 and BGC823

While 4-butylsulfanylquinazoline (3d) exhibited an IC50 of 8.1 μM against PC3 prostate cancer cells, all 4-alkylthioquinazoline analogs in the 3a-3m series—including 3d—demonstrated weak activities against Bcap37 breast cancer and BGC823 gastric cancer cell lines [1]. This cell-line-dependent activity pattern suggests that the 4-alkylthioquinazoline scaffold, irrespective of chain length, may possess inherent selectivity for prostate cancer cell contexts over breast and gastric cancer cell types [1].

Anticancer Selectivity Quinazoline

Lipophilicity Distinction vs. Shorter-Chain Analogs

4-Butylsulfanylquinazoline exhibits a computed XLogP3 value of 3.1, placing it in a lipophilicity range consistent with moderate membrane permeability but potentially distinct solubility characteristics compared to shorter-chain analogs such as 4-ethylthioquinazoline (3a) and 4-propylthioquinazoline (3c) [1][2]. Its topological polar surface area (TPSA) of 51.1 Ų and zero hydrogen bond donors further define its ADME-relevant physicochemical signature [1]. While direct comparative LogP values for 3a and 3c are not published in the same source, the incremental increase in lipophilicity with each additional methylene unit is a well-established class-level trend for alkylthio-substituted heterocycles [2].

Physicochemical properties Lipophilicity Drug-likeness

Synthetic Versatility of the 4-Butylthio Scaffold

The 4-butylthio group in 4-butylsulfanylquinazoline is introduced via thioetherification of 4-chloroquinazoline with the corresponding thiol under mild basic conditions (K2CO3, refluxing acetone), a synthetic route that tolerates diverse alkyl and aryl thiol inputs [1]. The thioether sulfur atom remains available for subsequent oxidation to sulfoxide or sulfone derivatives, a transformation exploited across the broader quinazoline thioether class to modulate electronic properties and biological activity [2]. This derivatization potential distinguishes 4-thioether quinazolines from their 4-alkoxy or 4-amino counterparts, which require different activation strategies.

Synthetic chemistry Thioether chemistry Quinazoline derivatization

Evidence Limitations and Research Gaps

Current peer-reviewed evidence for 4-butylsulfanylquinazoline is limited to in vitro antiproliferative assays in a single publication [1]. No published data exist regarding in vivo pharmacokinetics, ADMET properties, target engagement, selectivity profiling against a broader panel of kinases or receptors, or comparative efficacy in animal models. The compound is not associated with any advanced preclinical development program in accessible literature. Claims regarding 'lower off-target risk' or 'better in vivo performance' relative to analogs cannot be substantiated with currently available data.

Evidence limitations Research gaps Procurement considerations

4-Butylsulfanylquinazoline Application Scenarios


SAR: Alkyl Chain Length Effects on Antiproliferative Activity

4-Butylsulfanylquinazoline (3d, IC50 8.1 μM) serves as a critical data point in the alkyl chain length-activity series, alongside ethyl (3a, 5.6 μM), propyl (3c, 1.8 μM), and pentyl (3f, 8.7 μM) analogs, enabling researchers to define the non-monotonic SAR profile and identify the propyl substitution as the activity optimum against PC3 cells [1]. Procurement of 4-butylsulfanylquinazoline is justified for any systematic SAR campaign aiming to fully characterize the alkyl-chain tolerance at the 4-thioether position and to validate computational QSAR models that predict chain-length effects on potency [1].

Prostate Cancer Cell Line Selectivity Studies

The demonstrated selectivity of 4-alkylthioquinazoline analogs for PC3 prostate cancer cells over Bcap37 breast and BGC823 gastric cancer cells—with 4-butylsulfanylquinazoline showing weak activity against the latter two lines—supports its use in chemical biology investigations aimed at identifying prostate-specific molecular targets or pathways [1]. Researchers may procure 4-butylsulfanylquinazoline as part of a panel of 4-alkylthioquinazolines to probe differential sensitivity across cancer cell lineages and to uncover potential mechanistic bases for the observed selectivity [1].

Thioetherification and Oxidation Chemistry of Quinazolines

4-Butylsulfanylquinazoline exemplifies the 4-thioether quinazoline subclass accessible via straightforward thioetherification of 4-chloroquinazoline with butanethiol under K2CO3/acetone reflux conditions [1]. Its procurement is appropriate for laboratories developing or optimizing sulfur-based derivatization protocols, including subsequent oxidation to sulfoxide or sulfone analogs, which are of interest for tuning electronic properties and exploring additional biological activity space within the quinazoline framework [2].

Reference Standard for Antiproliferative Assay Validation

Given the published IC50 value of 8.1 μM against PC3 cells under defined MTT assay conditions [1], 4-butylsulfanylquinazoline may be employed as a reproducible reference compound for calibrating antiproliferative assay performance, validating cell culture consistency, and facilitating cross-study data comparability within quinazoline-focused research programs. Its moderate potency (neither highly potent nor completely inactive) makes it suitable as a mid-range control compound in dose-response experiments.

Technical Documentation Hub

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